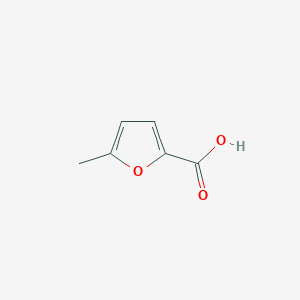
Acide 5-méthylfuran-2-carboxylique
Vue d'ensemble
Description
5-Methylfuran-2-carboxylic acid (MF2C) is a carboxylic acid derived from the metabolism of the essential amino acid methionine. It is a key intermediate in the production of a variety of bioactive compounds, including polyamines, polyphenols, and polyols. MF2C has been studied extensively for its potential applications in biochemistry, medicine, and agriculture.
Applications De Recherche Scientifique
Synthèse durable en chimie verte
L'acide 5-méthylfuran-2-carboxylique (MFA) est reconnu pour son rôle en chimie durable. Les chercheurs ont développé une nouvelle voie de synthèse du MFA à partir de sources biorénovables . Cette méthode implique l'hydrogénolyse sélective de l'acide 5-hydroxyméthyl-2-furancarboxylique (HMFA) à température ambiante, offrant une alternative verte aux procédés de synthèse traditionnels .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés du MFA sont prometteurs comme agents antibactériens. De nouveaux dérivés du furane synthétisés à partir du MFA ont été explorés pour leur potentiel à lutter contre la résistance microbienne, soulignant l'importance du composé en chimie médicinale .
Biochimie et conversion de la biomasse
Le MFA joue un rôle crucial dans la conversion de la biomasse en produits chimiques précieux. Il sert d'intermédiaire dans la production de produits chimiques de plateforme à base de furane, qui sont essentiels pour transformer la biomasse en un éventail de composés économiquement viables .
Applications industrielles
Le secteur industriel utilise le MFA pour sa polyvalence. Il est utilisé dans la synthèse de divers produits chimiques et comme additif potentiel pour le carburant diesel, ce qui montre sa large applicabilité dans les procédés industriels .
Science des matériaux
En science des matériaux, les dérivés du MFA sont utilisés pour créer des systèmes présentant un caractère aromatique. Ils sont impliqués dans des réactions qui transforment les furannes en d'autres composés, démontrant leur utilité dans le développement de nouveaux matériaux .
Applications environnementales
Les dérivés du MFA sont considérés comme des produits chimiques « verts » en raison de leur origine à partir de la biomasse lignocellulosique. Ils sont perçus comme des alternatives durables aux produits chimiques dérivés du pétrole, contribuant à la protection de l'environnement et à la réduction des émissions de gaz à effet de serre .
Chimie analytique
En chimie analytique, le MFA et ses esters sont utilisés comme étalons et réactifs. Leurs structures et propriétés bien définies les rendent appropriés pour diverses méthodes analytiques, y compris la chromatographie et la spectrométrie .
Applications dans l'industrie alimentaire
Bien que les références directes au MFA dans l'industrie alimentaire soient limitées, ses composés parents, les furannes, sont importants en chimie alimentaire. Ils sont utilisés dans les composés de saveur et d'arôme, et leurs dérivés sont explorés pour des applications alimentaires potentielles .
Orientations Futures
Mécanisme D'action
Target of Action
5-Methylfuran-2-carboxylic acid (MFCA) is a furan derivative that has been found to exhibit antibacterial activity . Its primary targets are bacterial cells, particularly Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis . These bacteria play various roles in human health, from skin flora to potential pathogens.
Mode of Action
It has been suggested that it interacts with the bacterial cell wall and membrane, causing damage and leading to cell death . This is similar to other antimicrobial agents, which often target the integrity of the bacterial cell wall or membrane to exert their effects .
Result of Action
The primary result of MFCA’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria . It achieves this by damaging the bacterial cell wall and membrane, leading to cell death . This antibacterial activity suggests potential applications of MFCA in treating bacterial infections.
Analyse Biochimique
Biochemical Properties
It is known that furan derivatives, which include 5-Methylfuran-2-carboxylic acid, have a wide range of biological and pharmacological properties .
Cellular Effects
Furan derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Furan derivatives have been shown to have various effects at different dosages in animal models .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Furan derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Furan derivatives have been shown to localize to various subcellular compartments .
Propriétés
IUPAC Name |
5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCLWJUABOAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021627 | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1917-15-3 | |
| Record name | 2-Furancarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1917-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURANCARBOXYLIC ACID, 5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

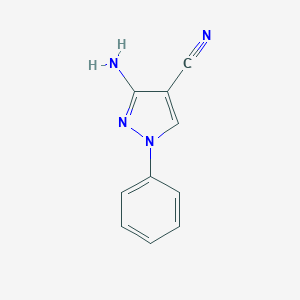
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
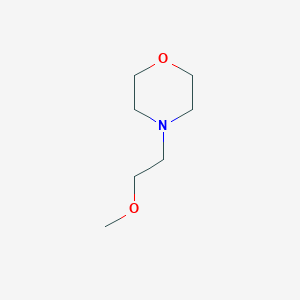

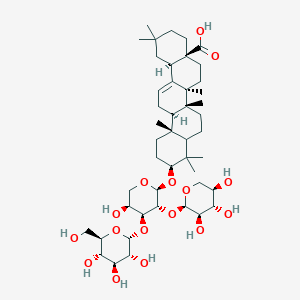
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

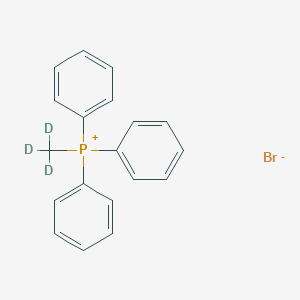

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
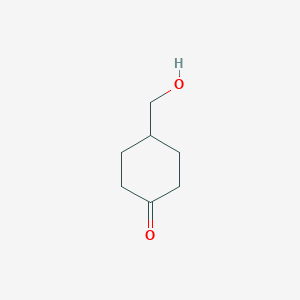

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)